Anisotropine methylbromide

Gastrointestinal Pharmacology In Vivo Efficacy Muscarinic Antagonism

This quaternary ammonium anticholinergic offers distinct advantages for peripheral receptor studies due to its limited oral bioavailability (10-25%) and inability to cross the blood-brain barrier. Its unique in vitro potency (IC50 ~162.5 nM) distinguishes it from tertiary amine analogs like atropine, making it an essential comparator for structure-activity relationship (SAR) panels and smooth muscle functional assays. Ideal for researchers isolating peripheral muscarinic effects in gastrointestinal models.

Molecular Formula C17H32BrNO2
Molecular Weight 362.3 g/mol
CAS No. 80-50-2
Cat. No. B1665109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisotropine methylbromide
CAS80-50-2
Synonymsanisotropine methylbromide
anisotropine methylbromide, (endo)-isomer
octatropine
octotropine methylbromide
Valpin
Molecular FormulaC17H32BrNO2
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]
InChIInChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?;
InChIKeyQSFKGMJOKUZAJM-JXMYBXCISA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER, CHLOROFORM;  SPARINGLY SOL IN ALCOHOL;  SLIGHTLY SOL IN ACETONE;  INSOL IN ETHER
SOL IN ETHANOL;  INSOL IN DIETHYL ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anisotropine Methylbromide (CAS 80-50-2): A Quaternary Ammonium Muscarinic Antagonist for GI Spasm Research


Anisotropine methylbromide (Octatropine methylbromide) is a quaternary ammonium muscarinic antagonist structurally derived from atropine. Unlike atropine, it incorporates a quaternary ammonium moiety, rendering it fully ionized at physiological pH [1]. This structural modification limits its ability to cross the blood-brain barrier, thereby reducing central nervous system effects while maintaining peripheral anticholinergic activity, primarily targeting gastrointestinal smooth muscle [2]. Initially introduced in the 1960s as Valpin®, its use as an adjunct in peptic ulcer disease has been largely superseded by more effective agents [3]; however, it remains a valuable research tool for investigating muscarinic receptor pharmacology and smooth muscle function in experimental models.

Why Generic Substitution Fails: Quantitative Selectivity and Pharmacokinetic Distinctions of Anisotropine Methylbromide


In-class substitution among anticholinergic/antispasmodic agents is not straightforward due to substantial differences in chemical structure that govern peripheral vs. central selectivity, oral bioavailability, and receptor subtype affinity. Anisotropine methylbromide is a quaternary ammonium compound, which limits its oral bioavailability to 10-25% [1]. This contrasts sharply with tertiary amine anticholinergics like atropine and dicyclomine, which are well-absorbed and readily cross into the CNS [2]. Furthermore, its reported in vitro potency at muscarinic receptors in specific tissue models shows an IC50 of 162.5 nM, which is distinct from the higher affinities (e.g., IC50 ~2.5 nM) reported for atropine . These quantitative differences in absorption and potency preclude simple interchangeability without experimental validation.

Quantitative Differentiation: Head-to-Head Performance of Anisotropine Methylbromide vs. Atropine, Belladonna Alkaloids, and Propantheline


In Vivo Potency: Blockade of Acetylcholine-Induced Intestinal Spasm in Canine Model

Anisotropine methylbromide (A.M.) demonstrated effective blockade of acetylcholine (ACh)-induced intestinal spasm in anesthetized dogs. The study, which used atropine as a positive control, found that A.M. selectively abolished the vocalization response to ACh administered into the mesenteric artery [1]. While the study does not provide a direct IC50 comparison for the in vivo spasm model, the effective dose of A.M. for blocking intestinal contraction was established and compared to the baseline ACh response. The potency was assessed relative to the known effect of atropine in this model, which was previously characterized by Taira et al. [2]. The study confirmed that A.M., like atropine, acts through a muscarinic mechanism.

Gastrointestinal Pharmacology In Vivo Efficacy Muscarinic Antagonism

Clinical Comparative Efficacy: Double-Blind Crossover Study vs. Belladonna Alkaloids

In a double-blind crossover comparison study in patients with gastrointestinal spasm, anisotropine methylbromide was directly evaluated against a combination of belladonna alkaloids and phenobarbital [1]. The study, published in 1966, provided a direct clinical efficacy comparison. While the full text and specific quantitative outcomes (e.g., exact symptom relief scores) are not available in the abstract, the existence of this controlled trial establishes a baseline of evidence for its clinical use at the time [2]. This study is one of the few direct clinical comparisons available for the compound and is a key piece of evidence for its historical differentiation.

Clinical Trial Gastrointestinal Spasm Comparative Efficacy

Pharmacokinetic Profile: Oral Bioavailability and Urinary Excretion Comparison with Propantheline

Anisotropine methylbromide is characterized by poor and irregular gastrointestinal absorption, with a total oral bioavailability of only 10-25% [1]. A comparative study of human urinary excretion found that the excretion profile of anisotropine methylbromide was similar to that of another quaternary ammonium compound, propantheline bromide [2]. This similarity suggests that both compounds share a comparable disposition pathway and limited systemic absorption, a key differentiating factor from tertiary amine anticholinergics which are well-absorbed and cross the blood-brain barrier [3].

Pharmacokinetics ADME Oral Bioavailability

In Vitro Receptor Affinity: IC50 for Muscarinic Receptor Inhibition

In vitro assays using WKY-E and SHR-E endothelial and smooth muscle cells determined the IC50 of anisotropine methylbromide for muscarinic receptor inhibition to be 162.5 nM and 170.3 nM, respectively . While this data is from a specific cell type, it provides a quantifiable benchmark for receptor affinity. For comparison, atropine, a structurally related tertiary amine, exhibits a much higher affinity (lower IC50) for muscarinic receptors, with reported IC50 values around 2.5 nM in some assays . This quantitative difference highlights that anisotropine methylbromide is a less potent antagonist, a factor that may influence its experimental utility and required dosing.

Receptor Binding IC50 Muscarinic Antagonist

Optimized Research Applications for Anisotropine Methylbromide in GI and Muscarinic Pharmacology


In Vivo Functional Studies of GI Motility Without CNS Confounding

For researchers investigating peripheral muscarinic control of gastrointestinal motility, anisotropine methylbromide is a suitable tool due to its limited oral bioavailability (10-25%) and quaternary ammonium structure, which restricts CNS penetration [1]. In vivo studies, such as those using canine models of intestinal spasm, have demonstrated its ability to block acetylcholine-induced contractions, confirming peripheral antispasmodic activity [2]. This allows for the isolation of peripheral muscarinic effects without the confounding variables of central nervous system actions, a key advantage over tertiary amine anticholinergics like atropine or dicyclomine.

Comparative Pharmacology of Muscarinic Antagonists

Given its distinct in vitro potency (IC50 162.5-170.3 nM in WKY-E/SHR-E cells) compared to more potent antagonists like atropine (IC50 ~2.5 nM), anisotropine methylbromide is a valuable comparator in muscarinic receptor pharmacology panels . Its inclusion in receptor binding assays helps define the structure-activity relationship of quaternary ammonium anticholinergics and provides a reference point for evaluating the potency and selectivity of novel compounds. Its distinct molecular weight (362.3 g/mol) and physicochemical properties further distinguish it from other in-class agents.

Historical Reference for GI Spasm and Peptic Ulcer Research

For studies investigating the historical development of anticholinergic therapies for peptic ulcer and gastrointestinal spasm, anisotropine methylbromide represents a key compound from the 1960s-1970s era. The double-blind crossover study comparing it to belladonna alkaloids and phenobarbital provides a foundational piece of clinical evidence for this class of drugs [3]. Its documented use, and subsequent replacement by more effective agents, offers a case study in drug development and the evolution of therapeutic strategies for acid-related and motility disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisotropine methylbromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.